N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
CAS No.: 1024257-01-9
Cat. No.: VC4157403
Molecular Formula: C17H17N3O3
Molecular Weight: 311.341
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024257-01-9 |
|---|---|
| Molecular Formula | C17H17N3O3 |
| Molecular Weight | 311.341 |
| IUPAC Name | N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
| Standard InChI Key | UMOZKSTXMPJJLA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] |
Introduction
Synthesis of Related Compounds
The synthesis of compounds similar to N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide often involves the reaction of nitropyridine derivatives with carboxylic acid derivatives. For instance, the synthesis of N-(4-chloro-3-nitropyridine-2-yl)cyclopropanecarboxamide involves the reaction of 4-chloro-2-amino-3-nitropyridine with cyclopropanecarbonyl chloride in a chlorinated solvent like dichloromethane, using a base such as triethylamine .
Synthesis Steps for Related Compounds
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Preparation of Nitropyridine Derivatives: This involves nitration of pyridine derivatives, which can be achieved using nitric acid and phosphoric acid for simultaneous nitration and decarboxylation .
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Formation of Carboxamide Linkage: The nitropyridine derivative is then reacted with a carboxylic acid derivative (e.g., cyclopropanecarbonyl chloride) in the presence of a base to form the carboxamide linkage .
Biological Activities of Related Compounds
| Compound Class | Biological Activity | GI50 Values (μM) |
|---|---|---|
| N-alkyl-N-substituted phenylpyridin-2-amines | Tubulin polymerization inhibitors | 0.19 to 0.41 |
| N-arylcinnamamides | Antistaphylococcal, antitubercular, antifungal | MICs = 22.27 to 27.47 µM |
Structural and Vibrational Characteristics
The structural and vibrational characteristics of organic compounds like 3-(4-nitrophenyl)-1-(pyridine-3-yl)prop-2-en-1-one have been studied using quantum chemical computations and spectroscopic techniques . These studies provide insights into the molecular conformation and potential non-linear optical properties.
Structural Analysis
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Molecular Mechanics (MM2) Method: Used for energy minimization and dynamics calculations to understand molecular conformation.
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Quantum Chemical Computations: Provide detailed information on molecular orbitals and vibrational frequencies.
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